N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
“N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. It also contains a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a tetrahydropyran ring attached to a pyrazole ring via a methylene (-CH2-) bridge. An acetamide group (-NHCOCH3) is likely attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring, for instance, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of the polar acetamide group might enhance its solubility in polar solvents .Scientific Research Applications
Coordination Chemistry
K. Chkirate et al. (2019) explored pyrazole-acetamide derivatives in the construction of Co(II) and Cu(II) coordination complexes, demonstrating how hydrogen bonding influences self-assembly processes and contributes to significant antioxidant activity. These findings reveal the potential of pyrazole-acetamide derivatives in designing metal-organic frameworks with desired functionalities (Chkirate et al., 2019).
Synthetic Methodologies
L. Fotouhi et al. (2007) described an efficient synthesis of tetrahydrobenzo[b]pyran derivatives using an electrogenerated base, showcasing a novel approach to synthesizing heterocyclic compounds which could be applicable to the synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide derivatives (Fotouhi et al., 2007).
Biological Activity
The exploration of the biological activities of compounds structurally related to this compound is evident in the work by K. Chkirate et al. (2022), who synthesized coordination complexes with antibacterial properties against common pathogens, indicating the potential for developing new antimicrobial agents (Chkirate et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9(15)13-11-6-12-14(8-11)7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAWTVAYRDXCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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